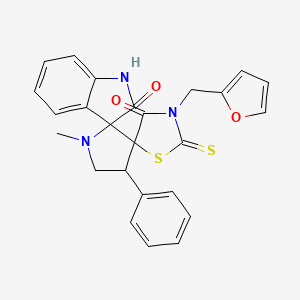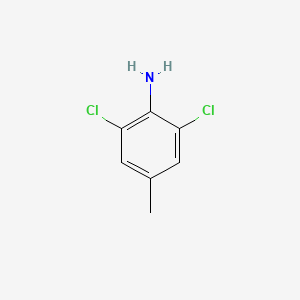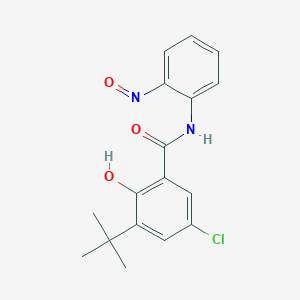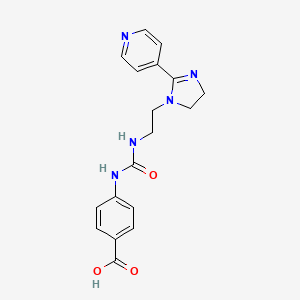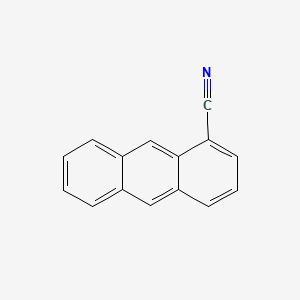
Arjunetin
Übersicht
Beschreibung
Synthesis Analysis
Arjunetin, along with other triterpenoids such as arjunic acid and arjungenin, is extracted from the non-phenolic fraction of the alcoholic extract of T. arjuna's root bark. The isolation and structural elucidation of these compounds, including this compound, rely on a variety of spectroscopic methods, such as 1H and 13C NMR, which have been instrumental in determining their molecular structures and chemical characteristics (Anjaneyulu & Prasad, 1982).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through comprehensive spectroscopic analysis, including NMR and mass spectrometry. These studies have revealed this compound's complex triterpenoid skeleton, characterized by multiple hydroxyl groups and a glucuronopyranoside moiety, contributing to its biological activity and pharmacological profile (Anjaneyulu & Prasad, 1982).
Chemical Reactions and Properties
Research has explored the chemical properties of this compound, including its role in modulating enzyme activity in human liver microsomes. For example, this compound has been evaluated for its potential to inhibit key cytochrome P450 enzymes, which play a crucial role in drug metabolism. However, findings suggest that while T. arjuna extracts significantly inhibit enzyme activity, this compound alone does not show significant inhibition, indicating its selective chemical interactions (Varghese et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as solubility and crystallinity, contribute to its biological efficacy and application in drug formulation. Techniques like X-ray diffraction and Hirshfeld surface analysis have been employed to investigate the crystal packing and intermolecular interactions of this compound derivatives, providing insights into its physicochemical characteristics and stability (Seth et al., 2011).
Chemical Properties Analysis
This compound exhibits a variety of chemical properties, including antioxidant and enzyme inhibitory activities, which have been explored through in vitro studies. These properties are attributed to its complex molecular structure, which interacts with biological molecules and enzymes, modulating their activity and contributing to the therapeutic effects of T. arjuna (Varghese et al., 2015).
Wissenschaftliche Forschungsanwendungen
Insect Growth Inhibition
Arjunetin, derived from the bark of Terminalia arjuna, has been identified as an effective inhibitor of insect growth and feeding. Singh et al. (2004) reported that this compound exhibited strong growth inhibitory and feeding-deterrent properties against the lepidopterous insect Spilarctia obliqua. The study highlighted the compound's significant growth inhibition (GI50) and feeding-inhibition (FD50) properties, suggesting its potential as a natural insecticide (Singh et al., 2004).
Cardiovascular Health
This compound has been identified in studies for its cardiovascular benefits. Pawar and Bhutani (2005) found that compounds like arjungenin and this compound exhibited moderate free radical scavenging activity, a property relevant to cardiovascular health. This study, however, noted that these compounds did not significantly affect superoxide release from PMN cells, suggesting a specific pathway of cardiovascular support (Pawar & Bhutani, 2005).
Anti-COVID-19 Potential
Arumugam et al. (2021) conducted a study on this compound's potential as a drug candidate against COVID-19. Their molecular dynamics simulation studies suggested that this compound binds to key targets of SARS-CoV-2, displaying higher binding energy values compared with FDA-approved protease inhibitor drugs. This implies this compound's promising role in combating COVID-19 (Arumugam et al., 2021).
Diabetic Cardioprotection
Mohanty et al. (2019) explored the cardioprotective effects of Terminalia arjuna, particularly in the context of diabetes. Their study indicated significant Dipeptidyl peptidase-IV (DPP-IV) inhibitory, antidiabetic, and cardioprotective effects. Active ingredients like this compound were highlighted for their significant inhibition of the DPP-IV enzyme, contributing to Terminalia arjuna's therapeutic potential in diabetic cardioprotection (Mohanty et al., 2019).
Wirkmechanismus
Target of Action
Arjunetin, a compound isolated from the bark of the tree Terminalia arjuna, has been found to bind to key targets of SARS-CoV-2, namely 3CLpro, PLpro, and RdRp . These proteins play crucial roles in the replication of the virus. This compound’s interaction with these targets inhibits their function, thereby potentially preventing the virus from replicating within the host cell .
Mode of Action
This compound binds to these targets with higher binding energy values compared to FDA-approved protease inhibitor drugs . This strong binding is facilitated by the close proximity of several –OH groups in this compound, which enable strong hydrogen-bonding interactions with the residues of the target proteins . The rigid geometry of this compound also offers stronger interaction at selected binding pockets and hinders rotational movements .
Biochemical Pathways
This compound’s interaction with the 3CLpro, PLpro, and RdRp proteins of SARS-CoV-2 disrupts the virus’s replication process . Additionally, this compound has been found to inhibit catalase activity , which could potentially affect various biochemical pathways in the body.
Result of Action
The primary result of this compound’s action is the inhibition of key proteins involved in the replication of SARS-CoV-2, potentially preventing the virus from multiplying within the host cell . Additionally, this compound’s inhibition of catalase activity could have various effects at the molecular and cellular levels .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, changes in climate and increasing levels of pollutants in the atmosphere could accelerate the rate of genetic mutations in microorganisms, potentially affecting the efficacy of this compound . .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22-,23?,24-,25-,26+,27-,28-,29+,33-,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWNEOKIHCAVIU-FZFZDMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@@H]1CC=C4[C@]2(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@@H]([C@H](C3(C)C)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953335 | |
| Record name | 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31297-79-7 | |
| Record name | Arjunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031297797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(2,3,25-Trihydroxy-28-oxoolean-12-en-28-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[(2,5-Dimethylphenyl)sulfonylamino]-1-oxoethyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1231988.png)

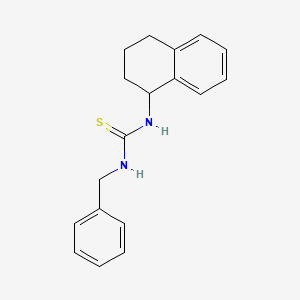
![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)
![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)
![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)
![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)
